molecular formula C28H26N6 B3440353 4-[4-(Diphenylmethyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine

4-[4-(Diphenylmethyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine

Cat. No.: B3440353
M. Wt: 446.5 g/mol
InChI Key: NQBUVYWRXKJRRR-UHFFFAOYSA-N
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Description

4-[4-(Diphenylmethyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[5,4-d]pyrimidine core substituted at the 1-position with a phenyl group and at the 4-position with a diphenylmethyl-piperazinyl moiety (Fig. 1). This structure combines aromatic and nitrogen-rich components, which are characteristic of bioactive molecules targeting enzymes or receptors in the central nervous system (CNS) or oncology .

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23)32-16-18-33(19-17-32)27-25-20-31-34(28(25)30-21-29-27)24-14-8-3-9-15-24/h1-15,20-21,26H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBUVYWRXKJRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Diphenylmethyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the reaction of a piperazine derivative with a pyrazolopyrimidine precursor in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Diphenylmethyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(Diphenylmethyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as cell division and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) share the pyrazolo-pyrimidine backbone but differ in substituents and functional groups. Key distinctions include:

  • Substituent Position: The target compound has substitutions at the 1- and 4-positions, whereas compounds feature a p-tolyl group at the 1-position and imino/hydrazine groups at the 4-position.
  • Isomerization: highlights isomerization reactions (e.g., pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine to [1,5-c] isomers), which alter ring fusion patterns and electronic properties.

Thieno[3,2-d]pyrimidine Hybrid ()

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine replaces the pyrazolo[5,4-d]pyrimidine core with a thieno-pyrimidine fused system. Key differences:

  • Core Heterocycle: The thieno ring introduces sulfur, enhancing π-π stacking and altering solubility. This contrasts with the nitrogen-rich pyrazolo-pyrimidine core of the target compound.
  • Synthetic Yield: The thieno derivative is synthesized in 82% yield via Vilsmeier–Haack formylation and cyclization, suggesting efficient scalability compared to the target compound’s unreported yield .
  • Applications: Thieno-pyrimidines are explored for kinase inhibition, while the target compound’s diphenylmethyl-piperazinyl group suggests CNS activity .

Thiazolo[5,4-d]pyrimidine Derivatives ()

Compounds like 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine feature a thiazolo-pyrimidine core with variable amine tails. Comparisons include:

  • Heteroatom Effects : The thiazolo ring’s sulfur atom may increase metabolic stability compared to the pyrazolo ring’s nitrogen.
  • Substituent Flexibility : compounds use diverse amine tails (e.g., furan-2-yl), whereas the target compound’s diphenylmethyl-piperazinyl group offers steric bulk for receptor binding .

Diphenylmethyl-Piperazine Impurities ()

Impurities such as 1-(Diphenylmethyl)piperazine (Imp. A) and 1,4-Bis(diphenylmethyl)piperazine (Imp. E) are structurally related but lack the pyrazolo-pyrimidine core. These are critical for pharmaceutical quality control:

  • Role in Synthesis: Imp.
  • Bioactivity : While the target compound’s core enhances pharmacological activity, impurities like Imp. A are pharmacologically inert but toxicologically significant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Diphenylmethyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-[4-(Diphenylmethyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine

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